molecular formula C4H7N5O4 B3274340 Tetrauret CAS No. 6054-68-8

Tetrauret

Cat. No.: B3274340
CAS No.: 6054-68-8
M. Wt: 189.13 g/mol
InChI Key: RVQZQLYGXXOJIM-UHFFFAOYSA-N
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Description

Tetrauret is a compound known for its unique properties and applications in various fields. It is a type of oligomeric urea, which is a class of compounds formed by the polymerization of urea molecules. This compound is particularly noted for its ability to form strong hydrogen-bond networks, making it valuable in the development of self-healing materials and other advanced applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrauret can be synthesized through the thermal reaction of citric acid and urea. This process involves heating the reactants to high temperatures, which leads to the formation of oligomeric ureas, including this compound. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where citric acid and urea are mixed and heated under controlled conditions. The reaction is typically carried out in the melt phase, and the products are subsequently purified through solvent extraction and column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tetrauret undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted ureas .

Mechanism of Action

The mechanism of action of tetrauret is primarily based on its ability to form strong hydrogen-bond networks. These networks enable this compound to self-heal and maintain structural integrity under various conditions. The molecular targets and pathways involved in its action include the re-association of non-covalent interactions and the stimuli-responsive opening and closing of the supramolecular binding units .

Comparison with Similar Compounds

Similar Compounds

Tetrauret is similar to other oligomeric ureas, such as biuret and triuret. These compounds share similar structural features and hydrogen-bonding capabilities .

Uniqueness

What sets this compound apart from its counterparts is its higher thermal stability and the ability to form more complex hydrogen-bond networks. This makes it particularly valuable in applications requiring high-performance materials with self-healing properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong hydrogen-bonding capabilities and thermal stability, make it a valuable material for developing advanced technologies.

Properties

IUPAC Name

1-carbamoyl-3-(carbamoylcarbamoyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O4/c5-1(10)7-3(12)9-4(13)8-2(6)11/h(H7,5,6,7,8,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQZQLYGXXOJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)NC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307038
Record name Triimidotetracarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-68-8
Record name Triimidotetracarbonic diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6054-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triimidotetracarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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